molecular formula C7H3BrF5N B2988171 3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine CAS No. 1816285-07-0

3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine

Cat. No.: B2988171
CAS No.: 1816285-07-0
M. Wt: 276.004
InChI Key: PJKFNTCRJCNAQO-UHFFFAOYSA-N
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Description

3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine is a useful research compound. Its molecular formula is C7H3BrF5N and its molecular weight is 276.004. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF5N/c8-5-1-4(2-14-3-5)6(9,10)7(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKFNTCRJCNAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its unique structural properties and potential biological applications. The incorporation of a bromine atom and a pentafluoroethyl group significantly alters its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with molecular targets, and implications for drug discovery.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position and a pentafluoroethyl substituent at the 5-position of the pyridine ring. This unique configuration enhances its lipophilicity and stability in biological systems. The presence of fluorine atoms is known to influence the electronic properties of compounds, potentially increasing their binding affinity to various biological targets.

3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine interacts with specific enzymes and receptors within biological systems. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities, affecting signal transduction processes.

The fluorinated groups enhance the compound's ability to form stable complexes with these targets, which is crucial for its bioactive properties.

Biological Activity

Research indicates that 3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine exhibits several bioactive properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
  • Enzyme Interaction : It has been shown to modulate the activity of enzymes such as branched-chain amino acid transaminases (BCATs), which play critical roles in amino acid metabolism and cancer biology .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionModulation of BCATs and other metabolic enzymes
Receptor InteractionPossible modulation of receptor functions

Case Studies

Recent studies have explored the biological implications of similar compounds with fluorinated groups. For instance:

  • Study on Related Compounds : Research on 3-chloro-2-(pentafluoroethyl)pyridine highlighted its effectiveness in modulating enzyme activities and its potential as a drug candidate due to enhanced membrane permeability.
  • In Vitro Studies : In vitro assays demonstrated that related compounds exhibited significant inhibitory effects on specific bacterial strains at varying concentrations, suggesting that 3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine could yield similar results .

Implications for Drug Discovery

The unique structural features of 3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine make it a promising candidate for further research in drug development. Its ability to penetrate biological membranes effectively could enhance its therapeutic efficacy. Additionally, understanding its structure-activity relationship (SAR) will be vital in optimizing its pharmacological profile.

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